REACTION_SMILES
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[B-:14]([F:15])([F:16])([F:17])[F:18].[Br:1][c:2]1[cH:3][n:4][c:5]2[cH:6][cH:7][c:8]([O:12][CH3:13])[cH:9][c:10]2[cH:11]1.[C:19]([P:20]([C:21]([CH3:22])([CH3:23])[CH3:24])[C:25]([CH3:26])([CH3:27])[CH3:28])([CH3:29])([CH3:30])[CH3:31].[CH3:32][Si:33]([N-:36][Si:34]([CH3:35])([CH3:37])[CH3:38])([CH3:39])[CH3:40].[CH3:42][c:43]1[cH:44][cH:45][cH:46][cH:47][cH:48]1.[CH3:49][CH2:50][O:51][CH2:52][CH3:53].[CH:56](=[CH:57][C:58]([CH:59]=[CH:60][c:61]1[cH:62][cH:63][cH:64][cH:65][cH:66]1)=[O:67])[c:68]1[cH:69][cH:70][cH:71][cH:72][cH:73]1.[CH:74](=[CH:75][C:76]([CH:77]=[CH:78][c:79]1[cH:80][cH:81][cH:82][cH:83][cH:84]1)=[O:85])[c:86]1[cH:87][cH:88][cH:89][cH:90][cH:91]1.[CH:92](=[CH:93][C:94]([CH:95]=[CH:96][c:97]1[cH:98][cH:99][cH:100][cH:101][cH:102]1)=[O:103])[c:104]1[cH:105][cH:106][cH:107][cH:108][cH:109]1.[Li+:41].[Pd:54].[Pd:55]>>[c:2]1([NH2:36])[cH:3][n:4][c:5]2[cH:6][cH:7][c:8]([O:12][CH3:13])[cH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[B-](F)(F)F
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2ncc(Br)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)[N-][Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(C=Cc1ccccc1)C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Li+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Pd]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Pd]
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Name
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|
Type
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product
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Smiles
|
COc1ccc2ncc(N)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |